![molecular formula C21H23N3O4 B2530526 4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid CAS No. 2225142-41-4](/img/structure/B2530526.png)
4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[[5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid" is a complex organic molecule that appears to be related to a class of compounds known for their potential pharmacological properties. The structure suggests the presence of a spirocyclic aza compound, which is a common feature in molecules with biological activity.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been reported in the literature. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involves alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis process is crucial as it impacts the yield, purity, and pharmacological evaluation of the compound.
Molecular Structure Analysis
Structural studies of similar compounds, such as N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide, have been conducted using X-ray crystal-structure analysis . These studies are essential for understanding the conformational characteristics and rotational barriers, which are directly related to the biological properties of the compounds. The molecular structure analysis of the compound would likely involve similar techniques to determine its precise conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of related spirocyclic compounds has been explored in various chemical reactions. For example, the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]dec-1-enes has been studied, leading to the formation of new cyclopentene derivatives . Understanding the chemical reactions that the compound can undergo is vital for predicting its behavior in biological systems and for designing related compounds with improved pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The hydrolysis and acylation reactions of 3,4-dialkyl-8-amino-1-imino-6-morpholin-4-yl-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles have been investigated, which provides insights into the stability and reactivity of the imino group in these compounds . These properties are crucial for the development of the compound as a potential drug, as they affect its bioavailability and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Analytical methods for estimating related compounds have been developed, focusing on their effectiveness in treating conditions such as hypertension. These methods include UV spectrophotometry, HPTLC, HPLC, and LC-MS, which are reported to be simple, accurate, economical, precise, and reproducible (Eswarudu et al., 2022).
Potential CNS Activity
A review aimed at identifying functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity highlighted the importance of heterocycles containing nitrogen, sulfur, and oxygen. These compounds could have effects ranging from depression to convulsion, suggesting a pathway for novel drug development (Saganuwan, 2017).
Drug Degradation and Stability
Research into the stability and degradation pathways of compounds like nitisinone (related to the target compound through its chemical complexity and application in medical treatments) provides insights into the stability of drugs under various conditions. Such studies contribute to a better understanding of the risks and benefits associated with medical applications (Barchańska et al., 2019).
Antituberculosis Activity
The antituberculosis activity of organotin complexes indicates the structural diversity's impact on biologically active compounds' effectiveness. This research suggests that modifications in the chemical structure can significantly influence therapeutic potential and highlights the importance of the ligand environment and the structure of the compound in determining its activity (Iqbal et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-10-17(19(25)23-16-4-2-15(3-5-16)20(26)27)18(22-11-14)24-12-21(13-24)6-8-28-9-7-21/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFPJMQIUSNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CC3(C2)CCOCC3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}pyridine-3-amido)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.